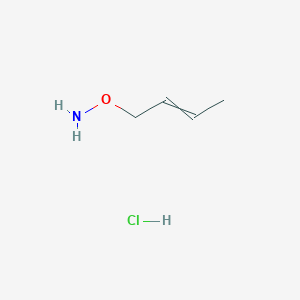

2-Butenyloxyamine hydrochloride

Description

2-Butenyloxyamine hydrochloride is an organic compound characterized by an amine group (-NH₂) linked to a 2-butenyloxy (CH₂=CHCH₂O-) moiety, with a hydrochloric acid counterion. These compounds are typically used in research settings as intermediates in organic synthesis or as reference standards in analytical chemistry .

Properties

CAS No. |

54149-66-5 |

|---|---|

Molecular Formula |

C4H10ClNO |

Molecular Weight |

123.58 g/mol |

IUPAC Name |

O-but-2-enylhydroxylamine;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-3-4-6-5;/h2-3H,4-5H2,1H3;1H |

InChI Key |

OPJFWQSEOAELRV-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCON.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butenyloxyamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of butenyl halides with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:

Reacting butenyl halide with hydroxylamine hydrochloride: This step involves the nucleophilic substitution of

Comparison with Similar Compounds

Allylescaline Hydrochloride

Structure: 3,5-dimethoxy-4-(2-propen-1-yloxy)-benzeneethanamine monohydrochloride . Key Features:

Comparison :

- Substituent Differences : Allylescaline’s propenyloxy group is shorter (C₃) than 2-butenyloxy (C₄), which may influence lipophilicity and receptor binding.

Benzyloxyamine Hydrochloride (O-Benzylhydroxylamine HCl)

Structure: C₇H₉NO·HCl (MW: 167.61) with a benzyloxy (C₆H₅CH₂O-) group . Key Features:

- Purity: ≥95% (batch-specific certificates provided).

- Applications: Widely used in nucleoside synthesis and as a protecting group in organic chemistry.

Comparison :

- Substituent Impact : The benzyloxy group introduces aromaticity, increasing stability and resonance effects compared to the aliphatic butenyloxy group.

- Reactivity: Benzyloxyamine HCl is more prone to hydrogenolysis due to the benzyl group, whereas 2-Butenyloxyamine HCl’s unsaturated chain may undergo addition reactions.

2-Methoxyamphetamine Hydrochloride

Structure: Methoxy-substituted amphetamine derivative (C₁₀H₁₅NO·HCl) . Key Features:

- Serotonin Activity: Weak serotonin release/uptake inhibition in rat brain tissue.

- Applications: Forensic research, particularly in studying psychoactive analogs.

- Safety: No human or veterinary use; requires strict handling protocols .

Comparison :

- Functional Groups : The methoxy group (electron-donating) contrasts with the electron-withdrawing nature of the butenyloxy chain, affecting electronic distribution and bioactivity.

- Pharmacological Profile : 2-Methoxyamphetamine’s amphetamine backbone confers stimulant properties, absent in 2-Butenyloxyamine HCl.

Methoxyamine Hydrochloride

Structure: Simplest analog with a methoxy (-OCH₃) group (C₂H₇NO·HCl; MW: 97.54) . Key Features:

- Applications: DNA/RNA modification studies and crosslinking agent in biochemistry.

- Stability: Hygroscopic, requiring anhydrous storage.

Comparison :

- Size and Solubility : Methoxyamine’s smaller size enhances aqueous solubility, whereas 2-Butenyloxyamine HCl’s longer chain may reduce polarity.

- Reactivity : Methoxyamine’s lack of unsaturation limits its participation in conjugation reactions compared to 2-Butenyloxyamine HCl.

Data Table: Comparative Analysis of Key Compounds

*Theoretical values based on structural inference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.